molecular formula C14H15N5O5S B15033061 5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15033061
M. Wt: 365.37 g/mol
InChI Key: QMCLTLFUZZPZGA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-2,4,6-trione core substituted with a hydrazinylidene group linked to a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety.

  • Chemical Reactivity: The hydrazinylidene group facilitates nucleophilic substitution and redox reactions, while the sulfonamide group enhances solubility and hydrogen-bonding capacity .
  • Biological Potential: Similar hydrazone-containing pyrimidine triones exhibit antimicrobial, anticancer, and enzyme-inhibitory activities, suggesting analogous applications for this compound .

Properties

Molecular Formula

C14H15N5O5S

Molecular Weight

365.37 g/mol

IUPAC Name

6-hydroxy-5-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N5O5S/c20-12-11(13(21)16-14(22)15-12)18-17-9-3-5-10(6-4-9)25(23,24)19-7-1-2-8-19/h3-6H,1-2,7-8H2,(H3,15,16,20,21,22)

InChI Key

QMCLTLFUZZPZGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Hydrazine Derivative Formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazinylidene intermediate.

    Cyclization: The final step involves the cyclization of the hydrazinylidene intermediate with a trione derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the hydrazinylidene moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group and the trione core.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the hydrazinylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Core Structural Similarities and Variations

Compounds sharing the pyrimidine-2,4,6-trione core but differing in substituents are compared below:

Compound Name Substituents Key Structural Features Biological Activity
Target Compound Hydrazinylidene + 4-(pyrrolidin-1-ylsulfonyl)phenyl Electron-withdrawing sulfonamide, conjugation via hydrazone Hypothesized: Enzyme inhibition (e.g., STAT3)
5-(4-Methoxyphenylhydrazono)-1,3-diphenylpyrimidine-2,4,6-trione () Hydrazone + methoxyphenyl, diphenyl Electron-donating methoxy group, aromatic bulk Antimicrobial, anticancer
5-(4-Chlorophenylbenzylidene)-pyrimidine-2,4,6-trione () Benzylidene + chlorophenyl Halogenated aromatic system, planar structure Antiproliferative (IC₅₀: 2.5–3.8 μM for STAT3 inhibition)
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione () Furan-substituted benzylidene Heterocyclic furan, methyl groups Antimicrobial, materials science applications
5-(Arylmethylidene)-pyrimidine-2,4,6-triones () Varied aryl groups Tunable electronic properties via substituents Anticancer (ovarian/breast cell lines), DNA interaction

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., sulfonamide, chlorine) : Enhance stability and binding to enzymatic targets (e.g., STAT3 inhibition in ) but may reduce solubility .
  • Electron-Donating Groups (e.g., methoxy, methyl) : Improve solubility and bioavailability but may lower metabolic stability .
  • Bulkier Substituents (e.g., triphenylphosphoranylidene) : Increase steric hindrance, affecting reaction kinetics and selectivity (e.g., phosphorus ylides in with 90–95% yields) .

Anticancer Potential

  • STAT3 Inhibition : Chlorophenyl-benzylidene derivatives () inhibit STAT3-DNA binding (IC₅₀: 2.5–10.7 μM), with bulky R1 groups enhancing activity. The target compound’s pyrrolidine sulfonyl group may mimic this steric effect .
  • DNA Interaction : 5-(Arylmethylidene) analogs () bind ctDNA via intercalation, suggesting the hydrazinylidene linker in the target compound could enable similar interactions .

Antimicrobial Activity

  • Methoxy and Halogen Substituents : Methoxyphenyl hydrazones () and chlorophenyl derivatives () show broad-spectrum activity, linked to membrane disruption and enzyme inhibition .

Biological Activity

The compound 5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17N5O3S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{3}\text{S}

This structure features a pyrimidine core substituted with a hydrazinylidene moiety and a pyrrolidinylsulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling .
  • Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals .
  • Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity through apoptosis induction in cancer cells and inhibition of tumor growth in vivo .

Biological Activity Data

Activity IC50 Value Target Reference
AChE Inhibition90.1 µMAcetylcholinesterase
Antioxidant ActivityN/AReactive Oxygen Species
Anticancer ActivityN/AVarious Cancer Cell Lines

Case Study 1: AChE Inhibition

A study conducted on various pyrimidine derivatives demonstrated that the compound significantly inhibited AChE with an IC50 value of 90.1 µM. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

Case Study 2: Anticancer Effects

In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. In vivo studies further confirmed reduced tumor size in xenograft models .

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